molecular formula C8H3Cl3N2 B1310484 2,4,6-Trichloroquinazoline CAS No. 20028-68-6

2,4,6-Trichloroquinazoline

Cat. No. B1310484
CAS RN: 20028-68-6
M. Wt: 233.5 g/mol
InChI Key: VUPOGEZMJNDSHI-UHFFFAOYSA-N
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Description

2,4,6-Trichloroquinazoline is a chemical compound that has been synthesized and characterized in various studies. It is a derivative of quinazoline, a bicyclic aromatic compound that consists of two fused six-membered rings, one benzene ring, and one pyrimidine ring. The trichloroquinazoline derivative is specifically substituted with three chlorine atoms at the 2, 4, and 6 positions of the quinazoline ring. This compound has been of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2,4,6-Trichloroquinazoline has been achieved through a one-pot reaction involving the condensation of urea with 2-amino-5-chlorobenzoic acid in the presence of phosphorus pentachloride. The optimal conditions for this synthesis resulted in a yield of 41%, with the reaction requiring a specific molar ratio of reactants and a reflux time of 1 hour. The synthesized compound was characterized using 1H NMR and ESI-MS techniques, confirming its structure .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,4,6-Trichloroquinazoline is not detailed in the provided papers, related compounds with similar quinazoline moieties have been structurally characterized using single-crystal X-ray diffraction methods. These studies provide insights into the molecular geometry and electronic structure of quinazoline derivatives, which can be extrapolated to understand the structural aspects of 2,4,6-Trichloroquinazoline .

Chemical Reactions Analysis

The reactivity of chloroquinazoline derivatives, including those similar to 2,4,6-Trichloroquinazoline, has been explored in various chemical reactions. For instance, nucleophilic substitution reactions of chloroquinazolines with 1,2,4-triazole have been studied, revealing the influence of acid and base catalysis as well as substituent effects on the reactivity of the quinoline ring. These studies provide a foundation for understanding the chemical behavior of 2,4,6-Trichloroquinazoline and its potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trichloroquinazoline are not explicitly discussed in the provided papers. However, the properties of similar chloroquinazoline compounds have been investigated. These compounds typically exhibit significant biological activity, which suggests that 2,4,6-Trichloroquinazoline may also possess interesting biological properties. For example, some quinazoline derivatives have shown antiplasmodial activity against Plasmodium falciparum strains, indicating potential as antimalarial agents . The presence of the trichloromethyl group in the quinazoline ring is likely to influence the compound's lipophilicity, stability, and reactivity, which are important factors in drug design and development.

Scientific Research Applications

Synthesis and Characterization

2,4,6-Trichloroquinazoline is a versatile compound used in the synthesis and characterization of various chemical entities. It has been employed in the creation of hybrid 4-aminoquinoline-1,3,5-triazine derivatives showing antimalarial activity (Bhat et al., 2016). Additionally, a one-pot synthesis technique has been developed for 2,4,6-Trichloroquinazoline and its derivatives, demonstrating its utility in efficient chemical synthesis (Wang Yu-ling, 2008).

Solid-Phase Synthesis

The compound plays a crucial role in the solid-phase synthesis of diamino-4(3H)-quinazolinones, a method that facilitates the construction of combinatorial libraries containing the quinazolinone moiety, showcasing its importance in drug discovery (Weber et al., 2003).

Biologically Active Compound Synthesis

2,4,6-Trichloroquinazoline is instrumental in synthesizing biologically active compounds. For instance, it catalyzes the rapid synthesis of various quinazolinone derivatives with potential bioactivity, highlighting its role in medicinal chemistry (Sharma et al., 2012). Additionally, it contributes to the development of potent apoptosis inducers and anticancer agents, demonstrating its impact on therapeutic agent synthesis (Sirisoma et al., 2009).

Catalysis and Chemical Reactions

The compound is utilized in catalytic processes and chemical reactions, such as in the regioselective palladium-catalyzed cross-coupling reactions, proving its versatility and importance in complex chemical synthesis (Wipf & George, 2010).

Safety And Hazards

2,4,6-Trichloroquinazoline is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2,4,6-Trichloroquinazoline are not mentioned in the search results, research on related compounds suggests potential areas of interest. For example, studies on 2,4,6-trisubstituted quinazoline derivatives have shown promising antitumor activity , suggesting that 2,4,6-Trichloroquinazoline and its derivatives could be further explored for potential therapeutic applications.

properties

IUPAC Name

2,4,6-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOGEZMJNDSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439640
Record name 2,4,6-trichloroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloroquinazoline

CAS RN

20028-68-6
Record name 2,4,6-Trichloroquinazoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloroquinazoline
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